molecular formula C9H12ClNO3 B159913 (2R,3S)-3-phenylisoserine hydrochloride CAS No. 132201-32-2

(2R,3S)-3-phenylisoserine hydrochloride

Cat. No. B159913
M. Wt: 217.65 g/mol
InChI Key: OTJZSGZNPDLQAJ-KZYPOYLOSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex processes. For example, the synthesis of “(2R,3S)-2,3-dimethylmorpholine hydrochloride” involves the reaction of 2,3-dimethyl-1,4-dioxane with hydrochloric acid. Another example is the synthesis of efinaconazole, which starts from 1- [ [ (2R,3S)-2- (2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole and 4-methylenepiperidine .


Molecular Structure Analysis

The (2R,3S) notation indicates the configuration of the chiral centers in the molecule. The numbers 2 and 3 refer to the positions of the chiral centers in the molecule .


Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely. For example, (2R,3S)-2,3-dimethylmorpholine hydrochloride is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug in the treatment of certain diseases.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties of (2R,3S)-2,3-Dichlorobutane have been determined .

Scientific Research Applications

Application in Synthetic Chemistry

Specific Scientific Field

Synthetic Chemistry

Summary of the Application

“(2R,3S)-3-Phenylisoserine Hydrochloride” is used in the synthetic preparation of the catalytic asymmetric synthesis of both syn- and anti-β-amino alcohols .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be used as a chiral building block in the synthesis of more complex molecules .

Results or Outcomes

The outcomes of such syntheses would be the production of both syn- and anti-β-amino alcohols . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed.

Application in Pest Control

Specific Scientific Field

Pest Control

Summary of the Application

“(2R,3S)-3-Phenylisoserine Hydrochloride” is also used for the synthesis of N-benzoylphenylisoserinates of Lactarius sesquiterpenoid alcohols and is responsible for their antifeedant properties against storage pests .

Methods of Application or Experimental Procedures

This compound is used in the synthesis of N-benzoylphenylisoserinates of Lactarius sesquiterpenoid alcohols. These compounds have been found to have antifeedant properties against storage pests .

Results or Outcomes

The result of this application is the production of compounds that deter pests from feeding, thus protecting stored products from damage .

Safety And Hazards

The safety and hazards of similar compounds depend on their specific properties and uses. It’s important to refer to the Safety Data Sheets (SDS) for specific information .

properties

IUPAC Name

(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJZSGZNPDLQAJ-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564249
Record name (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-phenylisoserine hydrochloride

CAS RN

132201-32-2
Record name Benzenepropanoic acid, β-amino-α-hydroxy-, hydrochloride (1:1), (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132201-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, β-amino-α-hydroxy-, hydrochloride (1:1), (αR,βS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-3-phenylisoserine hydrochloride
Reactant of Route 2
(2R,3S)-3-phenylisoserine hydrochloride
Reactant of Route 3
(2R,3S)-3-phenylisoserine hydrochloride
Reactant of Route 4
(2R,3S)-3-phenylisoserine hydrochloride
Reactant of Route 5
(2R,3S)-3-phenylisoserine hydrochloride
Reactant of Route 6
(2R,3S)-3-phenylisoserine hydrochloride

Citations

For This Compound
45
Citations
M Jezierska-Zieba, B Kakol, B Obukowicz… - Przemysl …, 2007 - cheric.org
Asym. Darzens reactions carried out under phase-transfer catalysis conditions were critically reviewed. Use of the conc. aq. soins. of alkali metal hydroxides or solid hydroxides as …
Number of citations: 3 www.cheric.org
B Kakol, M Jezierska-Zieba, M Szpakiewicz… - Przemysl …, 2009 - cheric.org
Crude (2R, 3S)-3-PhCH (NH (2)) CH (OH) COOH center dot HCl (I) was synthesized by hydrolysis of (2R, 3S)-3-PhCH (NHAc) CH (OH) COOMe (II) with aq. HCl and purified by crystn. …
Number of citations: 0 www.cheric.org
B Kąkol, M Jezierska-Zięba, M Fedoryński, J Cybulski - science24.com
science24.com - Isolation and purification of (2R,3S)-3-phenylisoserine hydrochloride Search for content and authors Isolation and purification of (2R,3S)-3-phenylisoserine hydrochloride Barbara …
Number of citations: 0 www.science24.com
E Forró, Z Galla, Z Nádasdi, J Árva, F Fülöp - Journal of Molecular Catalysis …, 2015 - Elsevier
A new enzymatic strategy has been devised for the preparation of a key intermediate for the taxol side-chain from N-hydroxymethylated cis-3-acetoxy-4-phenylazetidin-2-one. …
Number of citations: 6 www.sciencedirect.com
B Kąkol, M Jezierska-Zięba, J Cybulski, M Fedoryński - science24.com
science24.com - APPLICATION OF HPLC FOR ANALYTICAL CONTROL OF LARGE SCALE SYNTHESIS OF (2R, 3S)-3-PHENYLISOSERINE HYDROCHLORIDE Search for …
Number of citations: 0 www.science24.com
M Jezierska-Zięba, B Kąkol, M Fedoryński, J Cybulski - science24.com
Looking for a new method of synthesis of (2R, 3S)-3-phenylisoserine hydrochloride–an important intermediate on the route to Paclitaxel–we turned our attention to the reaction of (2R, …
Number of citations: 0 www.science24.com
I Ojima, I Habus, M Zhao, M Zucco, YH Park, CM Sun… - Tetrahedron, 1992 - Elsevier
Highly efficient chiral ester enolate-imine condensation giving 3-hydroxy-4-aryl-β-lactams with excellent enantiomeric purity is successfully applied to the asymmetric synthesis of the …
Number of citations: 470 www.sciencedirect.com
R Barycki, M Gumułka, M Masnyk… - Collection of …, 2002 - cccc.uochb.cas.cz
Important biological properties of Taxol ie 13-N-benzoyl-(2R,3S)-3-phenylisoserinate of baccatin III and also N-benzoyl-(2R,3S)-3-phenylisoserinates of several sesquiterpenoid …
Number of citations: 8 cccc.uochb.cas.cz
M Jezierska-Zięba, B Kąkol, M Fedoryński, J Cybulski - science24.com
Glycidic esters are versatile intermediates in organic synthesis. These compounds are most conveniently prepared in Darzens reaction of α-halogenoacids esters with carbonyl …
Number of citations: 0 www.science24.com
M Jezierska-Zięba, JE Rode, M Fedoryński… - Journal of Molecular …, 2008 - Elsevier
The Darzens reaction leading to α,β-epoxy esters was modelled at the B3LYP/aug-cc-pVDZ level. Experimentally, the reaction proceeds at boundary between two phases, water and a …
Number of citations: 3 www.sciencedirect.com

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